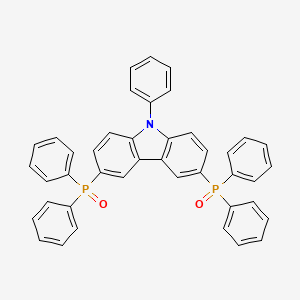
3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) is a complex organic compound with the molecular formula C42H31NO2P2 and a molecular weight of 643.65 g/mol This compound is known for its unique structural properties, which include a carbazole core substituted with phenyl and diphenylphosphine oxide groups
Preparation Methods
The synthesis of (9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Carbazole Core: The carbazole core is synthesized through a series of reactions involving aromatic amines and cyclization processes.
Substitution with Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of Diphenylphosphine Oxide Groups:
Chemical Reactions Analysis
(9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using reagents like hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and carbazole moieties, allowing for further functionalization
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphine derivatives.
Scientific Research Applications
(9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) has several scientific research applications, including:
Optoelectronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: It is used in the development of advanced materials with high thermal stability and photoconductivity.
Chemistry: The compound serves as a building block for synthesizing other complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems
Mechanism of Action
The mechanism of action of (9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) is primarily related to its electronic properties. The carbazole core facilitates charge transport, while the diphenylphosphine oxide groups enhance stability and solubility. The compound interacts with molecular targets through π-π stacking and hydrogen bonding, influencing various pathways involved in electronic and photonic processes .
Comparison with Similar Compounds
(9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) can be compared with other carbazole derivatives and phosphine oxide compounds. Similar compounds include:
3,6-Bis(diphenylphosphoryl)-9-phenylcarbazole: This compound has similar structural features but may differ in electronic properties and applications.
9H-Carbazole, 3,6-bis(diphenylphosphinyl)-9-phenyl-:
The uniqueness of (9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) lies in its specific combination of carbazole and diphenylphosphine oxide groups, which confer distinct electronic and stability properties.
Properties
CAS No. |
1019843-00-5 |
|---|---|
Molecular Formula |
C42H31NO2P2 |
Molecular Weight |
643.6 g/mol |
IUPAC Name |
3,6-bis(diphenylphosphoryl)-9-phenylcarbazole |
InChI |
InChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-41-39(30-37)40-31-38(27-29-42(40)43(41)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H |
InChI Key |
ZHTRIPZOLUKZBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=CC(=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)






![2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine](/img/structure/B12336233.png)
